![molecular formula C10H9NO4 B8513594 [3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)
[3-(2-nitroethenyl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-nitroethenyl)phenyl] acetate is an organic compound characterized by the presence of an ester functional group, a nitro group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-(2-nitrovinyl)-phenyl ester typically involves the esterification of 3-(2-nitrovinyl)phenol with acetic acid or its derivatives. One common method is the reaction of 3-(2-nitrovinyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-(2-nitrovinyl)-phenyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the desired reaction temperature and ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols.
Major Products Formed:
Reduction: 3-(2-Aminovinyl)phenyl acetate.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
[3-(2-nitroethenyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its nitro and ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid 3-(2-nitrovinyl)-phenyl ester is primarily related to its functional groups:
Comparación Con Compuestos Similares
- [3-(2-nitroethenyl)phenyl] acetate
- Acetic acid 3-(2-nitrophenyl)-phenyl ester
- Acetic acid 3-(2-nitroethyl)-phenyl ester
Comparison:
- This compound is unique due to the presence of a nitrovinyl group, which imparts distinct reactivity compared to nitrophenyl or nitroethyl derivatives .
- Acetic acid 3-(2-nitrophenyl)-phenyl ester has a nitrophenyl group, which is less reactive in reduction reactions compared to the nitrovinyl group .
- Acetic acid 3-(2-nitroethyl)-phenyl ester contains a nitroethyl group, which has different steric and electronic properties compared to the nitrovinyl group .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
[3-(2-nitroethenyl)phenyl] acetate |
InChI |
InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3 |
Clave InChI |
BBSUWGYHOQWQEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
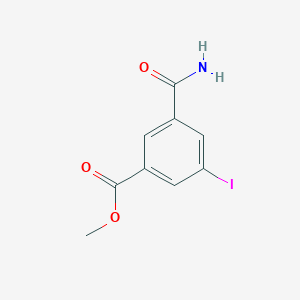
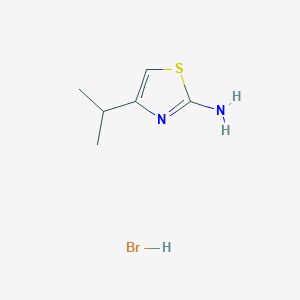

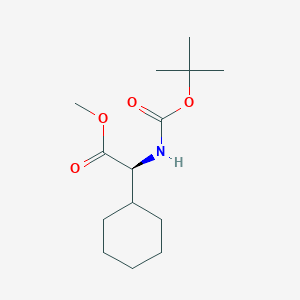
![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)
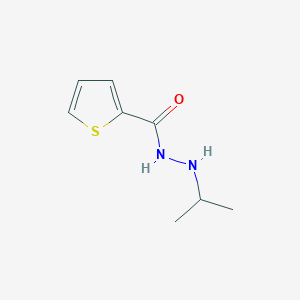
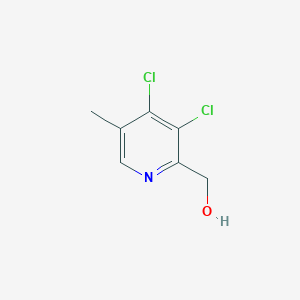
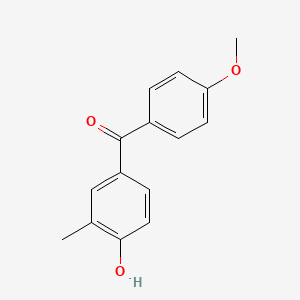
![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)
![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)
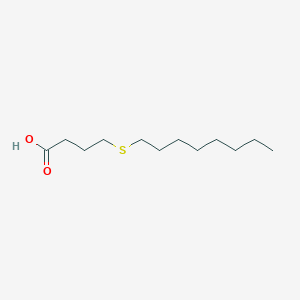
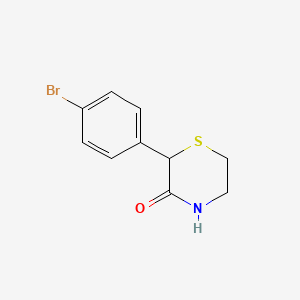
![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)
![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
